5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one
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Overview
Description
Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. This ensures consistent quality and high yield. The process typically involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Optimization: Fine-tuning reaction conditions to maximize efficiency.
Quality control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves halogens, alkylating agents, or other substituents under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable mechanism of action but varies in potency and selectivity.
Compound C: Exhibits similar chemical reactivity but is used in different applications.
Uniqueness: Compound “5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one” stands out due to its specific combination of chemical properties, making it particularly useful in certain research and industrial contexts. Its unique reactivity and biological activity distinguish it from other similar compounds.
Properties
IUPAC Name |
5-methyl-4-(2-phenylhydrazinyl)pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDOTRWUUKVZBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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